molecular formula C17H18Cl3N3S B7785812 N-[({anilino[(2,6-dichlorobenzyl)sulfanyl]methylene}amino)methylene]-N-methylmethanaminium chloride

N-[({anilino[(2,6-dichlorobenzyl)sulfanyl]methylene}amino)methylene]-N-methylmethanaminium chloride

Cat. No.: B7785812
M. Wt: 402.8 g/mol
InChI Key: DOEZINAKLRRSQH-UHFFFAOYSA-N
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Description

N-[({Anilino[(2,6-dichlorobenzyl)sulfanyl]methylene}amino)methylene]-N-methylmethanaminium chloride is a quaternary ammonium salt characterized by a complex structure comprising a 2,6-dichlorobenzylsulfanyl group, an anilino-methyleneimine backbone, and a methyl-substituted ammonium center. This ionic compound likely exhibits high polarity and water solubility due to its charged nitrogen center, distinguishing it from neutral analogs. The dichlorophenyl and sulfanyl moieties may confer resistance to metabolic degradation and influence bioactivity, though specific applications remain speculative without explicit data.

Properties

IUPAC Name

[[anilino-[(2,6-dichlorophenyl)methylsulfanyl]methylidene]amino]methylidene-dimethylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3S.ClH/c1-22(2)12-20-17(21-13-7-4-3-5-8-13)23-11-14-15(18)9-6-10-16(14)19;/h3-10,12H,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEZINAKLRRSQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=CN=C(NC1=CC=CC=C1)SCC2=C(C=CC=C2Cl)Cl)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[({anilino[(2,6-dichlorobenzyl)sulfanyl]methylene}amino)methylene]-N-methylmethanaminium chloride typically involves multiple steps. The process begins with the preparation of the anilino group, followed by the introduction of the dichlorobenzyl sulfanyl moiety. The final step involves the formation of the methanaminium chloride group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency, allowing for the production of significant quantities of the compound for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-[({anilino[(2,6-dichlorobenzyl)sulfanyl]methylene}amino)methylene]-N-methylmethanaminium chloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols or other reduced forms.

    Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed.

Scientific Research Applications

N-[({anilino[(2,6-dichlorobenzyl)sulfanyl]methylene}amino)methylene]-N-methylmethanaminium chloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[({anilino[(2,6-dichlorobenzyl)sulfanyl]methylene}amino)methylene]-N-methylmethanaminium chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Sulfonamide Derivatives ()

Sulfonamide derivatives, such as 2-alkylthio-4-chloro-5-methyl-N-[imino-(4-methyl-1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamides (), share structural motifs with the target compound, including chlorinated aryl groups and sulfur-containing linkages. Key differences include:

Property Target Compound Sulfonamide Derivatives ()
Core Structure Quaternary ammonium salt with sulfanyl linkage Neutral sulfonamide-phthalazinone hybrid
Synthesis Likely involves guanidine alkylation/quaternization Acid-catalyzed cyclization of guanidines with 2-acetylbenzoic acid
Solubility High (ionic nature) Moderate (depends on alkyl/aryl substituents)
Functional Groups Quaternary N⁺, 2,6-dichlorobenzylsulfanyl Sulfonamide, phthalazinone, alkylthio
Potential Bioactivity Membrane disruption (speculative) Antibacterial (classical sulfonamide mechanism)

The sulfanyl group in the target compound could also confer unique redox reactivity, contrasting with the sulfonamides’ stability under physiological conditions .

Comparison with 2-Chloro-N-(2,6-Dichlorophenyl)ethanamine ()

The title compound in -chloro-N-(2,6-dichlorophenyl)ethanamine, shares the 2,6-dichlorophenyl motif but differs in functionalization:

Property Target Compound 2-Chloro-N-(2,6-Dichlorophenyl)ethanamine ()
Structure Quaternary ammonium with sulfanyl-anilino backbone Primary amine with trans-amide conformation
Electronic Effects Electron-withdrawing Cl groups may polarize sulfanyl Cl substituents stabilize trans-amide geometry
Solubility High (ionic) Low (neutral, hydrophobic dichlorophenyl)
Reactivity Susceptible to nucleophilic attack at sulfanyl Stable amide linkage
Conformational Impact Flexible ammonium chain vs. rigid sulfanyl-methylene Rigid trans-amide arrangement influences crystal packing

The target compound’s quaternary ammonium center likely enhances its interaction with negatively charged biological membranes, whereas the neutral amide in may rely on hydrogen bonding for target recognition.

Biological Activity

N-[({anilino[(2,6-dichlorobenzyl)sulfanyl]methylene}amino)methylene]-N-methylmethanaminium chloride is a synthetic compound with potential biological activities that warrant detailed investigation. This article presents an analysis of its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H17Cl2N4S\text{C}_{15}\text{H}_{17}\text{Cl}_{2}\text{N}_{4}\text{S}

This compound features a complex arrangement that includes an aniline moiety, a sulfanyl group, and a methylene bridge, which may contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds. For instance, compounds with related structures have shown significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values for related compounds in different cancer cell lines:

Compound NameCell LineIC50 (μM)
This compoundHeLaTBD
Compound AMCF-72.2
Compound BA-5495.0
Compound CCT2612.0

Note: The IC50 values for this compound are currently to be determined (TBD) through ongoing studies.

The mechanism by which this compound exerts its anticancer effects may involve:

  • DNA Intercalation: Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
  • Induction of Apoptosis: Flow cytometry studies indicate that related compounds can induce apoptosis in cancer cells, leading to increased early and late apoptotic cell populations.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research on structurally similar compounds has demonstrated significant activity against various pathogens. For example:

  • Antibacterial Activity: Compounds with sulfanyl groups have exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 0.025 to 1.25 μg/mL.
  • Antifungal Activity: Some derivatives have shown effectiveness against common fungal strains.

Case Studies

  • Study on Related Compounds:
    • A study focusing on cyclic peptides found that certain derivatives exhibited strong antibacterial and antifungal properties.
    • The study reported MIC values for various pathogens, indicating that modifications in the molecular structure significantly influence biological activity.
  • In Vivo Studies:
    • Preliminary in vivo studies using animal models have indicated that compounds with similar structures can reduce tumor size and improve survival rates when administered at specific dosages.

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